PROTAC BRD4 Degrader-10

Antibody-Drug Conjugate (ADC) BRD4 Degradation Targeted Protein Degradation

PROTAC BRD4 Degrader-10 (CAS 2417370-49-9, compound 8b) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain-containing protein 4 (BRD4), marking it for proteasomal degradation. Distinct from cereblon (CRBN)-recruiting BRD4 degraders such as ARV-825 or dBET1, this molecule features a unique structural design that incorporates a carbonate-based self-immolative linker, enabling its conjugation to antibodies (ADCs) for targeted intracellular delivery.

Molecular Formula C59H71F2N9O15S4
Molecular Weight 1312.5 g/mol
Cat. No. B10855373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-10
Molecular FormulaC59H71F2N9O15S4
Molecular Weight1312.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C
InChIInChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1
InChIKeyFUFQNGIGEJGHCG-YDIRMPGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-10 (Compound 8b): A VHL-Recruiting Degrader with Antibody-Conjugation Capability


PROTAC BRD4 Degrader-10 (CAS 2417370-49-9, compound 8b) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain-containing protein 4 (BRD4), marking it for proteasomal degradation [1]. Distinct from cereblon (CRBN)-recruiting BRD4 degraders such as ARV-825 or dBET1, this molecule features a unique structural design that incorporates a carbonate-based self-immolative linker, enabling its conjugation to antibodies (ADCs) for targeted intracellular delivery [1]. Its reported half-maximal degradation concentration (DC50) values in PC3 prostate cancer cells are 1.3 nM and 18 nM when delivered as STEAP1 and CLL1 antibody conjugates, respectively [1].

Why Generic Substitution of PROTAC BRD4 Degrader-10 Is Not Scientifically Valid


BRD4-targeting PROTACs are not functionally interchangeable; their degradation potency, selectivity, and pharmacokinetic properties are exquisitely sensitive to the choice of E3 ligase ligand (VHL vs. CRBN), the chemical nature and length of the linker, and the specific BRD4-binding warhead [1][2]. PROTAC BRD4 Degrader-10 (compound 8b) is distinguished by its VHL-recruiting ligand, which can confer distinct cellular degradation profiles compared to CRBN-based analogs like ARV-825 [3]. More critically, its molecular architecture is engineered with a self-immolative carbonate linker, a feature that is absent in many standard BRD4 degraders but is essential for stable bioconjugation to antibodies for targeted delivery applications [1]. Substituting this compound with a pan-BET degrader or a CRBN-based PROTAC would fundamentally alter the experimental system, failing to reproduce the precise degradation kinetics and unique ADC-compatibility demonstrated in the foundational literature.

Quantitative Differentiation of PROTAC BRD4 Degrader-10: Head-to-Head and Cross-Study Comparative Data


Unique Antibody-Conjugation Capability Enables Targeted Delivery with Sub-Nanomolar Degradation Potency

PROTAC BRD4 Degrader-10 (compound 8b) is structurally engineered for conjugation to antibodies, a feature not present in widely used BRD4 degraders like ARV-825, MZ1, or dBET1. When conjugated to STEAP1 and CLL1 antibodies, it achieves BRD4 degradation in PC3 prostate cancer cells with DC50 values of 1.3 nM and 18 nM, respectively [1]. The unconjugated free drug (compound 8b) has a significantly higher DC50 of 1.8 μM, demonstrating that antibody conjugation enhances cellular potency by over 100-fold for STEAP1-targeted delivery [1].

Antibody-Drug Conjugate (ADC) BRD4 Degradation Targeted Protein Degradation

VHL E3 Ligase Recruitment Provides an Alternative Degradation Mechanism to CRBN-Based BRD4 PROTACs

PROTAC BRD4 Degrader-10 recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, whereas many common BRD4 degraders (ARV-825, dBET1, PROTAC BET Degrader-10, BD-9136) recruit cereblon (CRBN). VHL-based PROTACs can exhibit different degradation kinetics, tissue selectivity, and resistance profiles compared to CRBN-based molecules due to differential E3 ligase expression and ternary complex formation efficiency [1][2]. In PC3 cells, the VHL-recruiting compound 8b achieves a DC50 of 1.8 μM as a free drug, while the CRBN-based ARV-825 achieves a DC50 of <1 nM in Namalwa and Ramos cells [3].

E3 Ligase VHL PROTAC Mechanism

Comparative Degradation Potency Against BRD4 in PC3 Prostate Cancer Cells

In the same experimental system (PC3 prostate cancer cells, 24h treatment), PROTAC BRD4 Degrader-10 (compound 8b) as a free drug exhibits a DC50 of 1.8 μM [1]. In contrast, the CRBN-based degrader ARV-825 achieves a DC50 of <1 nM in lymphoma cell lines (Namalwa, Ramos) . The VHL-based degrader MZ1 shows DC50 values of 8 nM and 23 nM in H661 and H838 lung cancer cells, respectively . BD-9136, a highly selective CRBN-based degrader, achieves DC50 values of 0.1-4.7 nM across eight cancer cell lines .

BRD4 Degradation DC50 Prostate Cancer

In Vivo Antitumor Efficacy via Antibody-Drug Conjugate (ADC) Format

BRD4-degrader antibody conjugates incorporating PROTAC BRD4 Degrader-10 (compound 8b) as the payload demonstrated strong, antigen-dependent antitumor efficacy in mouse xenograft models [1]. While quantitative tumor growth inhibition (TGI) values are not specified in the abstract, the study explicitly states that multiple ADCs bearing chimeric BRD4-degrader payloads exhibit strong antitumor efficacy across several different tumor models [1]. In contrast, many common BRD4 degraders such as ARV-825 and MZ1 are not designed for or validated in ADC formats, limiting their application in targeted delivery studies.

ADC In Vivo Efficacy Xenograft Model

Optimal Research and Industrial Applications for PROTAC BRD4 Degrader-10


Development of Antibody-Drug Conjugates (ADCs) for Targeted BRD4 Degradation

PROTAC BRD4 Degrader-10 is uniquely suited as a payload for antibody-drug conjugates (ADCs) aimed at cell-type-specific BRD4 degradation. Its self-immolative carbonate linker enables stable conjugation to antibodies targeting tumor-associated antigens such as STEAP1 or CLL1, as demonstrated in PC3 prostate cancer models where STEAP1-ADC achieved a DC50 of 1.3 nM [1]. This application scenario is not accessible with standard BRD4 degraders like ARV-825 or MZ1, which lack the requisite linker chemistry for bioconjugation.

Investigating VHL E3 Ligase-Dependent Degradation Mechanisms

This compound serves as a chemical probe to study VHL-mediated ubiquitination and degradation of BRD4, distinct from the more commonly used CRBN-recruiting degraders. Researchers can use PROTAC BRD4 Degrader-10 to compare degradation kinetics, ternary complex formation, and cellular response profiles between VHL- and CRBN-based degradation systems, providing insights into E3 ligase-specific biology [1][2].

Prostate Cancer Cell Line Studies Requiring BRD4 Degradation

In PC3 prostate cancer cells, PROTAC BRD4 Degrader-10 (free drug) degrades BRD4 with a DC50 of 1.8 μM [1]. For researchers specifically working in this cell line and seeking a VHL-based degrader, this compound provides a characterized tool with published potency data. However, for applications requiring sub-nanomolar free-drug potency, CRBN-based degraders like ARV-825 or BD-9136 may be more appropriate.

Comparative PROTAC Selectivity and Ternary Complex Profiling

The compound can be used in comparative studies to benchmark selectivity profiles of BRD4 degraders. While specific selectivity data for PROTAC BRD4 Degrader-10 against BRD2/BRD3 is not explicitly reported, its VHL-based design offers a contrasting molecular scaffold for head-to-head selectivity comparisons with CRBN-based degraders such as BD-9136 (reported >1000-fold selective for BRD4 over BRD2/BRD3) [3].

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